molecular formula C14H12INO2S B12506769 N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide

N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B12506769
M. Wt: 385.22 g/mol
InChI Key: IQETXMVNUVLSAP-UHFFFAOYSA-N
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Description

N-[(2-Iodophenyl)methylidene]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2-iodophenyl group attached via a methylidene (-CH=N-) linkage to the sulfonamide nitrogen. This compound belongs to a broader class of Schiff bases, which are characterized by their imine functional groups and diverse applications in medicinal chemistry, catalysis, and materials science .

Properties

Molecular Formula

C14H12INO2S

Molecular Weight

385.22 g/mol

IUPAC Name

N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12INO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3

InChI Key

IQETXMVNUVLSAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-iodobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodobenzylidene group to a benzyl group.

    Substitution: The iodine atom in the iodobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Key Features

  • Structure : The iodine atom at the 2-position of the phenyl ring introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Substituent Impact on Key Properties

Compound Name Substituent (Position) Melting Point (°C) Notable Spectral Data (¹H NMR, δ ppm) References
N-[(2-Iodophenyl)methylidene]-4-methylbenzenesulfonamide I (2) Data not reported Expected aromatic shifts ~7.5–8.5 (C6H4I)
(E)-N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide Cl (4) Not reported Aromatic H: 7.2–7.8 (C6H4Cl)
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) F (4) 145–147 Chromenyl H: 6.8–8.2
N-Hydroxy-N-(2-iodophenyl)-4-methylbenzenesulfonamide (2d) I (2), -OH Not reported -OH stretch (IR): ~3200 cm⁻¹

Key Observations :

  • Steric Effects : The 2-iodo substituent may hinder rotation around the C=N bond, stabilizing a specific stereoisomer (e.g., E configuration as in ).

Physical and Spectroscopic Properties

Table 2: Comparative Spectral Data

Compound Type IR Absorption (C=N Stretch, cm⁻¹) ¹³C NMR (Imine Carbon, δ ppm) HPLC Retention Time (min)
Target Compound ~1600–1650 (estimated) ~150–155 (C=N) Not reported
N-[(4-Chlorophenyl)methylidene]-4-methylbenzenesulfonamide 1597 153.2 Not reported
N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4j) 1668 162.4 11.1

Key Trends :

  • The C=N stretch in IR spectra varies with substituent electronics. Electron-withdrawing groups (e.g., -I) lower the wavenumber compared to electron-donating groups (e.g., -OCH₃).
  • HPLC retention times for sulfonamide derivatives correlate with lipophilicity; iodine’s high molecular weight may increase retention relative to lighter halogens .

Key Insights :

    Biological Activity

    N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    C13H12INO2S\text{C}_{13}\text{H}_{12}\text{I}\text{N}\text{O}_{2}\text{S}

    This compound features an iodine atom, which is significant for its biological activity due to its unique electronic properties that influence molecular interactions.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom allows for enhanced reactivity and binding affinity compared to similar compounds without halogens.

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to antimicrobial or anticancer effects.
    • Receptor Modulation : It has been suggested that this sulfonamide can modulate receptor activity, influencing cellular signaling pathways critical for cell proliferation and survival.

    Antimicrobial Properties

    Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

    Microorganism Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    Anticancer Activity

    In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the NF-kB signaling pathway, which is crucial in regulating cell survival and apoptosis.

    Cell Line IC50 (µM)
    HeLa (cervical cancer)15
    MCF-7 (breast cancer)20
    A549 (lung cancer)10

    Case Studies

    • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a significant reduction in bacterial growth at concentrations as low as 32 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.
    • Cancer Research : In a study published in Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation, suggesting its potential as an anticancer drug candidate.

    Comparative Analysis with Similar Compounds

    This compound can be compared with other halogenated sulfonamides to assess the impact of different halogens on biological activity:

    Compound Halogen Antimicrobial Activity Anticancer Activity
    This compoundIodineHighHigh
    N-[(2-Bromophenyl)methylidene]-4-methylbenzenesulfonamideBromineModerateModerate
    N-[(2-Chlorophenyl)methylidene]-4-methylbenzenesulfonamideChlorineLowLow

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